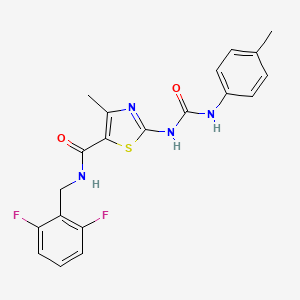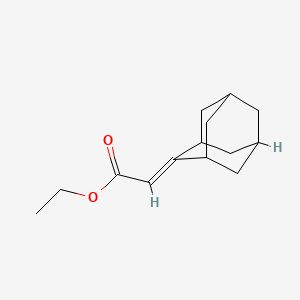
Ethyl 2-(2-adamantylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-adamantylidene)acetate is a derivative of adamantane . Adamantane derivatives are of significant interest in research due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis Analysis
Ethyl 2-adamantylidenecyanoacetate, a related compound, can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst . This suggests a potential pathway for the synthesis of this compound.Molecular Structure Analysis
The structure of 2-adamantylidene and its heavier group-14 analogues have been studied at the M06/def2-TZVPP//BP86/def2-TZVPP level of theory . These compounds have a singlet ground state, where the carbene and silylene bridges in 2C and 2Si are bent .Applications De Recherche Scientifique
1. Structural and Molecular Docking Analysis
Al-Wahaibi et al. (2018) conducted a detailed structural analysis of two adamantane derivatives, including Ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate. Their study included a quantum theory of atoms-in-molecules (QTAIM) analysis to estimate the strengths of various intermolecular contacts. The research suggests potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) in these compounds (Al-Wahaibi et al., 2018).
2. Reactions with Singlet Oxygen
Wilson and Schuster (1986) explored the singlet oxygenation of (l-adamantylidene)ethyl acetate, producing ene reaction products. This study provides insights into the chemical behavior and reactivity of ethyl 2-(2-adamantylidene)acetate under specific conditions (Wilson & Schuster, 1986).
3. Tubulin Targeting in Antimitotic Agents
A study by Zefirov et al. (2020) discusses the synthesis of adamantane derivatives, including 5-Hydroxymethyl-2-methoxyphenyl adamantane-1-acetate, which exhibits activity in the depolymerization of microtubules of cancer cells. This research contributes to the understanding of the role of adamantane derivatives in cancer therapy (Zefirov et al., 2020).
4. Adhesion Improvement in Rubber Treatment
Research by Romero-Sánchez et al. (2000) on the treatment of styrene–butadiene rubber (SBR) with trichloroisocyanuric acid solutions in different esters, including ethyl acetate, highlights the relevance of this compound in enhancing the adhesion properties of rubber materials (Romero-Sánchez et al., 2000).
5. Thermodynamic Stability and Proton-Exchange Studies
Abboud et al. (2016) conducted a study on adamantylideneadamantane, focusing on its thermodynamic stability and proton- and electron-exchanges. Their findings contribute to a deeper understanding of the chemical properties of adamantane derivatives (Abboud et al., 2016).
Safety and Hazards
While specific safety and hazards information for Ethyl 2-(2-adamantylidene)acetate is not available in the retrieved papers, ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness .
Propriétés
IUPAC Name |
ethyl 2-(2-adamantylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNAFECGMVREFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)
![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)
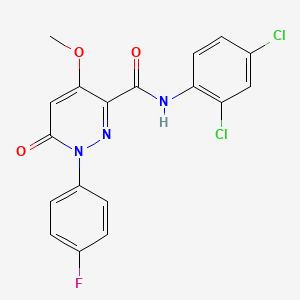
![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)
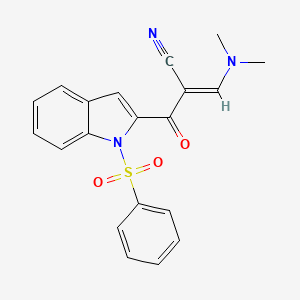
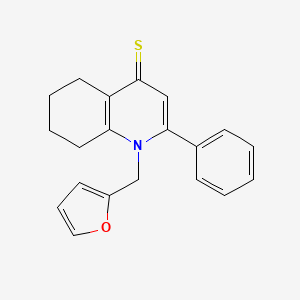
![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

